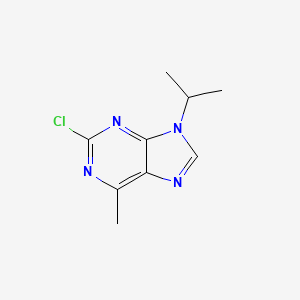
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid, commonly known as MOMC, is a five-carbon carboxylic acid that is used in a variety of scientific research applications. It is a versatile compound, as it can be used as both a building block and a reagent in organic synthesis. MOMC is a valuable tool for scientists due to its low toxicity, high solubility, and wide range of uses.
科学的研究の応用
MOMC is widely used in scientific research due to its versatility. It is commonly used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds. MOMC is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, MOMC is used in the synthesis of polymers, dyes, and other materials.
作用機序
MOMC is known to interact with a variety of enzymes and proteins in the body. It is believed to act as an inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. Additionally, MOMC is known to interact with various receptors, including the serotonin receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects
MOMC has been shown to have a variety of biochemical and physiological effects. In animal studies, MOMC has been shown to reduce inflammation, reduce pain, and improve wound healing. Additionally, MOMC has been found to have antioxidant and anti-cancer properties. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
MOMC is a valuable tool for scientists due to its low toxicity, high solubility, and wide range of uses. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using MOMC in laboratory experiments. For example, it is not soluble in organic solvents, and it can be difficult to purify. Additionally, its stability can be affected by exposure to light and heat.
将来の方向性
The potential applications of MOMC are vast, and there are many possible future directions for research. One potential future direction is to investigate the use of MOMC in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore the potential of MOMC as an anti-cancer agent. Additionally, further research could be conducted to investigate the potential of MOMC as an anti-inflammatory agent. Finally, research could be conducted to explore the use of MOMC in the synthesis of novel materials and compounds.
合成法
MOMC can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-methoxymethylbenzyl bromide in the presence of sodium bicarbonate in an aqueous solution. This reaction is carried out at a temperature of 60°C for two hours. Other methods for synthesizing MOMC include the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-methoxymethylbenzyl chloride, or the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with 4-methoxymethylbenzyl bromide in the presence of trimethylsilyl chloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-1,3-oxazole-5-carboxylic acid", "Methoxymethyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2-methyl-1,3-oxazole-5-carboxylic acid in a suitable solvent (e.g. dichloromethane), add a base (e.g. triethylamine) and cool the solution to 0-5°C.", "Slowly add methoxymethyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product into an organic solvent (e.g. ethyl acetate).", "Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the desired product, 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid." ] } | |
CAS番号 |
1600292-31-6 |
分子式 |
C7H9NO4 |
分子量 |
171.15 g/mol |
IUPAC名 |
4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-8-5(3-11-2)6(12-4)7(9)10/h3H2,1-2H3,(H,9,10) |
InChIキー |
IFGWVUWHZXYEMU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(O1)C(=O)O)COC |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



